Cas no 19902-08-0 ((+)-b-Pinene)
(+)-b-Pinene structure
Product Name:(+)-b-Pinene
CAS番号:19902-08-0
MF:C10H16
メガワット:136.234043121338
MDL:MFCD00151105
CID:123830
PubChem ID:10290825
Update Time:2025-06-07
(+)-b-Pinene 化学的及び物理的性質
名前と識別子
-
- Bicyclo[3.1.1]heptane,6,6-dimethyl-2-methylene-, (1R,5R)-
- (+)-β-Pinene
- (1R,5R)-2(10)-Pinene
- (1R,5R)-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptane
- (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
- (1S)-(-)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane
- (1S)-6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane
- 1-(S)-(-)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane
- 1-S-(-)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane
- UNII-IGO73S04D5
- (+)-B-PINENE
- D-BETA-PINENE
- [1R,5R,(+)]-Pin-2(10)-ene
- (1α,5α)-2-Methylene-6,6-dimethylbicyclo[3.1.1]heptane
- (1R,5R)-2(10)-Pinene, (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
- (+)-β-Pinene,(1R,5R)-2(10)-Pinene, (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
- (1R,5R)-6,6-dimethyl-2-methylene-bicyclo[3.1.1]Heptane
- (+)-2(10)-Pinene
- (1R)-(+)-.BETA.-PINENE
- (+)- beta -Pinene
- (+)-beta-Pinene, analytical standard
- 6,6-dimethyl-2-methylenebicyclo[3.1.1]-heptane
- (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-2-ene
- .BETA.-PINENE-(+)
- D-.BETA.-PINENE
- (1R,5R)-pin-2(10)-ene
- FEMA No. 2903, (+)-
- NS00094590
- Q27121761
- (1R)-(+)-beta-Pinene
- (1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
- 19902-08-0
- beta-Pinene, (+)-
- (1R,5R)-6,6-dimethyl-2-methylene-norpinane
- IGO73S04D5
- J-500364
- WTARULDDTDQWMU-RKDXNWHRSA-N
- CHEBI:50026
- Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1R,5R)-
- Nopinen
- EN300-1698783
- 2(10)-Pinene, (1R,5R)-(+)-
- (+)-.BETA.-PINENE
- (+)-beta-Pinene
- CHEMBL2269085
- C20244
- AKOS025311429
- beta-Pinene-(+)
- Bicyclo(3.1.1)heptane, 6,6-dimethyl-2-methylene-, (1R)-
- (1R,5R)-beta-pinene
- DTXSID00173682
- (+)-b-Pinene
-
- MDL: MFCD00151105
- インチ: 1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1
- InChIKey: WTARULDDTDQWMU-RKDXNWHRSA-N
- ほほえんだ: C1(C)(C)[C@H]2C(=C)CC[C@@H]1C2
計算された属性
- せいみつぶんしりょう: 136.12528
- どういたいしつりょう: 136.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.872 g/mL at 25 °C(lit.)
- ゆうかいてん: -50°C
- ふってん: 164-165 °C(lit.)
- フラッシュポイント: 華氏温度:96.8°f< br / >摂氏度:36°C< br / >
- 屈折率: n20/D 1.478(lit.)
n20/D 1.478 - PSA: 0
- LogP: 2.99870
- 光学活性: [α]20/D +22±1°, neat
(+)-b-Pinene セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 2319 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: 26-36
- 福カードFコード:10-23
-
危険物標識:
- 危険レベル:3.2
- 包装グループ:III
- ちょぞうじょうけん:2-8°C
- リスク用語:10-36/37/38
- 包装カテゴリ:III
- 危険レベル:3.2
(+)-b-Pinene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-1ML |
(+)-b-Pinene |
19902-08-0 | 1ml |
¥3587.74 | 2023-10-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-5ML |
(+)-b-Pinene |
19902-08-0 | 5ml |
¥13445.18 | 2023-10-21 | ||
| TRC | P466618-100mg |
(+)-b-Pinene |
19902-08-0 | 100mg |
$ 148.00 | 2023-09-06 | ||
| TRC | P466618-250mg |
(+)-b-Pinene |
19902-08-0 | 250mg |
$ 236.00 | 2023-09-06 | ||
| TRC | P466618-500mg |
(+)-b-Pinene |
19902-08-0 | 500mg |
$ 368.00 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-1ML |
19902-08-0 | 1ML |
¥3254.19 | 2023-01-15 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-5ML |
19902-08-0 | 5ML |
¥12195.17 | 2023-01-15 | |||
| Cooke Chemical | M4324453-1ml |
(+)-β-Pinene |
19902-08-0 | analyticalstandard | 1ml |
RMB 5152.00 | 2025-02-21 | |
| Enamine | EN300-1698783-0.05g |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane |
19902-08-0 | 0.05g |
$2755.0 | 2023-09-20 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80607-5l |
(+)-b-Pinene |
19902-08-0 | 5l |
¥13850.59 | 2024-12-21 |
(+)-b-Pinene 関連文献
-
Anna-Lena Sunesson,Margit Sundgren,Jan-Olof Levin,K?re Eriksson,Rolf Carlson J. Environ. Monit. 1999 1 45
-
2. The electrochemical discrimination of pinene enantiomers by a cyclodextrin metal–organic frameworkCheng-Hua Deng,Tao Li,Jing-Huo Chen,Jian-Gong Ma,Peng Cheng Dalton Trans. 2017 46 6830
-
Takashi Yamamoto,Takahiro Matsuyama,Tsunehiro Tanaka,Takuzo Funabiki,Satohiro Yoshida Phys. Chem. Chem. Phys. 1999 1 2841
-
Yichen Hu,Jiaoyang Luo,Weijun Kong,Jinming Zhang,Antonio F. Logrieco,Xizhi Wang,Meihua Yang RSC Adv. 2015 5 41967
-
Jan Po?tulka,Petr Slaví?ek,Alicja Domaracka,Andriy Pysanenko,Michal Fárník,Jaroslav Ko?i?ek Phys. Chem. Chem. Phys. 2019 21 13925
19902-08-0 ((+)-b-Pinene) 関連製品
- 33880-83-0(β-Elemene)
- 18172-67-3(β-Pinene)
- 515-13-9(β-Elemene)
- 17066-67-0(b-Selinene, (~90%))
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬